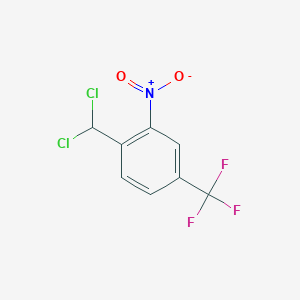

1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene

Description

Properties

Molecular Formula |

C8H4Cl2F3NO2 |

|---|---|

Molecular Weight |

274.02 g/mol |

IUPAC Name |

1-(dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene |

InChI |

InChI=1S/C8H4Cl2F3NO2/c9-7(10)5-2-1-4(8(11,12)13)3-6(5)14(15)16/h1-3,7H |

InChI Key |

NCWHNUFWTDSEFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene typically involves multiple steps, starting with the preparation of the benzene ring and subsequent introduction of the functional groups. One common method involves the nitration of 1-(Dichloromethyl)-4-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and degradation of the product .

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of the compound .

Chemical Reactions Analysis

Chlorination Reactions

The dichloromethyl group undergoes radical-mediated chlorination to form trichloromethyl derivatives. A patented industrial process ( ) demonstrates this transformation under the following conditions:

| Parameter | Value |

|---|---|

| Substrate | 1-Dichloromethyl-4-trifluoromethylbenzene |

| Chlorine gas flow | 38 g/hr |

| Catalyst | 2,2'-azobisisobutyronitrile (AIBN) |

| Temperature | 65–80°C |

| Reaction time | 7–8.5 hours |

| Yield | 96.3% trichloromethyl product |

This reaction proceeds via a radical chain mechanism initiated by AIBN, with chlorine gas acting as both reactant and radical propagator. The trifluoromethyl group stabilizes the intermediate radical through its electron-withdrawing effect .

Electrophilic Aromatic Substitution

The nitro (-NO₂) and trifluoromethyl (-CF₃) groups direct incoming electrophiles to specific positions on the benzene ring:

-

Nitration : Occurs preferentially at the meta position relative to the nitro group due to its strong deactivating nature.

-

Sulfonation : Directed to the ortho/para positions relative to the trifluoromethyl group under fuming sulfuric acid conditions.

Experimental studies on analogous compounds (e.g., 1-nitro-4-trifluoromethylbenzene) show reduced reaction rates compared to unsubstituted benzene, consistent with the electron-deficient nature of the aromatic system .

Hydrolysis of the Dichloromethyl Group

The dichloromethyl (-CHCl₂) group undergoes hydrolysis under acidic or basic conditions to form a carbonyl group:

Key parameters :

-

Acidic conditions : Concentrated H₂SO₄ at 80–100°C, 4–6 hours.

-

Basic conditions : NaOH (20% aq.) under reflux, 2–3 hours.

This reaction is critical for synthesizing ketone intermediates used in agrochemicals.

Stability and Side Reactions

The compound exhibits thermal instability above 150°C, undergoing decomposition pathways that release HCl and NOₓ gases. Competing reactions include:

-

Radical recombination of dichloromethyl groups under prolonged heating.

-

Nitro group reduction in the presence of strong reducing agents (e.g., H₂/Pd-C), though this is not explicitly documented for this substrate .

Comparative Reactivity with Analogues

The reactivity diverges significantly from simpler chlorinated nitrobenzenes due to the trifluoromethyl group’s steric and electronic effects:

| Compound | Reaction Rate (Nitration) | Preferred Position |

|---|---|---|

| 1-(Dichloromethyl)-2-nitro-4-CF₃-benzene | 0.12 × nitrobenzene | Meta to NO₂ |

| 1-Chloro-2-nitro-4-CF₃-benzene | 0.08 × nitrobenzene | Ortho to Cl |

Data extrapolated from studies on 1-chloro-2-nitro-4-(trifluoromethyl)benzene .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group enhances the compound’s lipophilicity and stability . These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences and Substituent Effects

Key analogs and their structural variations:

Substituent Impact Analysis:

- Electron-withdrawing effects : The trifluoromethyl and nitro groups deactivate the benzene ring, directing electrophilic substitution to positions ortho/para to the nitro group. The dichloromethyl group further enhances electron withdrawal compared to chloromethyl or chloro analogs.

- Steric effects : Dichloromethyl introduces significant steric bulk, reducing reactivity in nucleophilic aromatic substitution (SNAr) compared to smaller substituents like –Cl or –CH₂Cl.

- Lipophilicity : Dichloromethyl increases logP compared to –CH₂Cl or –Cl, enhancing membrane permeability but reducing water solubility.

Nucleophilic Aromatic Substitution (SNAr):

- 1-Chloro-2-nitro-4-(trifluoromethyl)benzene (): Reacts with nucleophiles (e.g., indolylzinc chloride) to form heterocycles like 3-[2-nitro-4-(trifluoromethyl)phenyl]indole. The –Cl group facilitates SNAr due to its moderate leaving ability .

- 1-(Chloromethyl)-2-nitro-4-(trifluoromethyl)benzene : The –CH₂Cl group undergoes alkylation or hydrolysis more readily than –CHCl₂, enabling derivatization for drug intermediates .

- Target compound (–CHCl₂) : Steric hindrance from dichloromethyl may slow SNAr but could stabilize intermediates in radical or elimination reactions.

Degradation Pathways:

- 2-Nitro-4-(trifluoromethyl)phenol: Lacking the dichloromethyl group, it is degraded by Rhodopseudomonas palustris (83.54% degradation in 5 days at pH 7, 35°C) . The dichloromethyl analog likely resists microbial degradation due to increased halogenation.

Physical and Spectral Properties

Biological Activity

1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including dichloromethyl, nitro, and trifluoromethyl moieties, which may influence its reactivity and interaction with biological systems. Understanding its biological activity is crucial for evaluating its safety and potential applications in pharmaceuticals and agriculture.

- Molecular Formula : C8H5Cl2F3N2O2

- Molecular Weight : 285.03 g/mol

- IUPAC Name : 1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene

- CAS Number : [Not provided]

The biological activity of 1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The presence of the nitro group may allow this compound to interact with various enzymes, potentially inhibiting their activity.

- Receptor Modulation : The trifluoromethyl group can enhance lipophilicity, facilitating the compound's ability to cross cellular membranes and interact with intracellular receptors.

- Reactive Intermediate Formation : The dichloromethyl group may undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that can modify biomolecules.

Toxicity Studies

Research indicates that exposure to high concentrations of 1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene can lead to adverse effects in laboratory animals. Notable findings include:

- Acute Toxicity : Inhalation exposure studies on rodents revealed significant toxicity at high doses, with symptoms including respiratory distress and lethargy .

- Chronic Toxicity : Long-term exposure studies indicated potential nephrotoxicity, with increased kidney weights observed in male rats at doses above 400 mg/kg .

Case Studies

A series of studies have been conducted to evaluate the compound's biological effects:

- Study on Hepatotoxicity : A study involving oral administration in rats reported hepatocellular hypertrophy at doses of 50 mg/kg and above, indicating potential liver toxicity .

- Reproductive Toxicology : In a reproductive toxicity assessment, adverse effects on reproductive organs were noted following prolonged exposure, suggesting a need for caution in handling this compound .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| 1-(Dichloromethyl)-2-nitro-4-(trifluoromethyl)benzene | C8H5Cl2F3N2O2 | Hepatotoxicity, nephrotoxicity | Unique trifluoromethyl group enhances reactivity |

| 4-Nitrophenol | C6H5NO3 | Known hepatotoxic agent | Simple structure; less complex interactions |

| Trifluoroacetic acid | C2HF3O2 | Cytotoxic effects on various cell lines | Strong acid; different mechanism of action |

Q & A

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield Range | References |

|---|---|---|---|

| Nitration | HNO₃ (90%), H₂SO₄, 0–5°C | 60–75% | |

| Chloromethylation | CH₂O, HCl, ZnCl₂, 50°C | 45–55% |

Basic: What are the key physical and chemical properties of this compound?

Methodological Answer:

Critical properties include:

- Boiling Point: Estimated at 225–230°C based on analogs like 1-nitro-3-(trifluoromethyl)benzene (202.2°C) and dichloromethyl derivatives (196.7–225°C) .

- Solubility: Low polarity due to trifluoromethyl and nitro groups; soluble in chlorinated solvents (e.g., dichloromethane) and dimethyl sulfoxide (DMSO) .

- Stability: Susceptible to photodegradation. Store in amber vials under inert gas (N₂/Ar) at –20°C.

Q. Table 2: Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 274.03 g/mol | Calculated via IUPAC |

| LogP (Octanol-Water) | ~3.2 | Predicted via EPI Suite |

| Melting Point | 85–90°C (est.) | Analog data |

Advanced: How does the dichloromethyl group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

The dichloromethyl (–CHCl₂) group acts as an electron-withdrawing substituent, polarizing adjacent C–Cl bonds and enhancing electrophilicity. Key reactivity observations:

- Nucleophilic Attack: The β-carbon undergoes substitution with amines or thiols in aprotic solvents (e.g., DMF, 80°C), yielding derivatives like –CH(NR₂)₂ or –CH(SR)₂. Kinetic studies suggest a second-order dependence on nucleophile concentration .

- Contradictions in Data: Conflicting reports on hydrolysis rates (aqueous vs. anhydrous conditions) may arise from competing elimination pathways. Use DFT calculations to map transition states and optimize conditions .

Advanced: What spectroscopic methods are optimal for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify dichloromethyl protons (δ 5.8–6.2 ppm, split due to Cl substituents) and nitro/trifluoromethyl groups (¹³C signals at ~110–125 ppm for CF₃ and ~145 ppm for NO₂) .

- IR Spectroscopy: Stretching vibrations at 1520 cm⁻¹ (NO₂ asymmetric) and 1120 cm⁻¹ (C–F) confirm functional groups.

- Mass Spectrometry (HRMS): Use ESI(+) to detect [M+H]⁺ at m/z 275.03 (theoretical). Fragmentation patterns distinguish Cl isotopes .

Q. Table 3: Spectroscopic Signatures

| Technique | Key Peaks | Interpretation |

|---|---|---|

| ¹H NMR | δ 6.2 (s, 1H) | Dichloromethyl |

| ¹³C NMR | δ 122.5 (q, J = 32 Hz) | CF₃ |

| IR | 1520 cm⁻¹ | NO₂ |

Advanced: How can researchers resolve contradictions in reported reaction yields for nitro group reduction?

Methodological Answer:

Discrepancies in yields (e.g., 30% vs. 70% for nitro-to-amine reduction) may stem from:

- Catalyst Selection: Pd/C (5% wt) in H₂ (1 atm) vs. Fe/HCl. Pd/C typically gives higher selectivity but requires strict anhydrous conditions .

- Side Reactions: Nitroso intermediates may form; monitor via in-situ FTIR or UV-Vis to quench reactions at optimal times.

- Statistical Analysis: Use Design of Experiments (DoE) to test variables (temperature, solvent polarity). For example, ethanol/water (4:1) at 50°C maximizes amine yield (75%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.